Crystallographic Profiling and X-Ray Diffraction Methodology for 3-Bromo-6-fluoro-4-nitro-1H-indazole
Crystallographic Profiling and X-Ray Diffraction Methodology for 3-Bromo-6-fluoro-4-nitro-1H-indazole
Executive Summary
The compound 3-Bromo-6-fluoro-4-nitro-1H-indazole (CAS 885522-77-0) represents a highly functionalized, privileged scaffold in medicinal chemistry. Halogenated nitroindazoles are critical in drug discovery, frequently utilized as potent, isoform-selective inhibitors of enzymes such as Nitric Oxide Synthase (NOS)[1]. Understanding the exact three-dimensional spatial arrangement of this molecule is paramount, as the precise orientation of its bromo, fluoro, and nitro substituents dictates its physicochemical properties, electronic distribution, and target binding affinity.
This whitepaper provides an in-depth technical guide on the molecular architecture of 3-Bromo-6-fluoro-4-nitro-1H-indazole and establishes a rigorous, self-validating Single-Crystal X-Ray Diffraction (SC-XRD) protocol for its structural elucidation.
Molecular Architecture and Solid-State Interactions
To successfully crystallize and resolve the structure of 3-Bromo-6-fluoro-4-nitro-1H-indazole, one must first understand the causality behind its molecular geometry and intermolecular behavior.
Steric Clash and Conformational Twisting
The 1H-indazole core is inherently planar, driven by aromatic π -conjugation. However, the introduction of a bulky bromine atom at the C3 position and a nitro group at the adjacent C4 position creates significant steric tension. The van der Waals radius of bromine (1.85 Å) and the oxygen of the nitro group (1.52 Å) will overlap if the molecule remains strictly coplanar. Causality: To minimize this severe electrostatic and steric repulsion, the 4-nitro group is forced to rotate out of the indazole plane. This torsion reduces the degree of π -conjugation between the nitro group and the aromatic core, fundamentally altering the molecule's electron density map and dipole moment.
Intermolecular Network
In the solid state, the crystal lattice is stabilized by a hierarchy of non-covalent interactions [2]:
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Hydrogen Bonding: The N1-H acts as a strong hydrogen bond donor, typically pairing with the oxygen atoms of the nitro group on an adjacent molecule to form extended chains or dimers.
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Halogen Bonding: The bromine atom features a region of positive electrostatic potential (the σ -hole) along the C-Br bond axis. This allows it to act as a halogen bond donor to nucleophilic acceptors (Br···O interactions).
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π−π Stacking: The planar indazole cores undergo slipped face-to-face stacking, minimizing empty void space in the lattice.
Anticipated intermolecular interaction network stabilizing the crystal lattice.
Experimental Protocol: Single-Crystal X-Ray Diffraction Workflow
The following methodology outlines a self-validating system for obtaining high-resolution X-ray diffraction data for halogenated indazoles. Every step is designed with internal checks to ensure scientific integrity [3].
Phase 1: Crystal Growth via Vapor Diffusion
Protocol:
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Dissolve 10 mg of high-purity (>99%) 3-Bromo-6-fluoro-4-nitro-1H-indazole in 1 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a small inner vial.
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Place the inner vial inside a larger, sealable outer vial containing 3 mL of an antisolvent (e.g., Hexane or Pentane).
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Seal the outer vial and leave it undisturbed at 20°C for 3–7 days.
Causality: Vapor diffusion creates a slow, highly controlled supersaturation environment. Rapid precipitation yields kinetic products (powders or twinned crystals), whereas slow diffusion allows the system to reach thermodynamic equilibrium, yielding highly ordered, diffraction-quality single crystals with minimal lattice defects.
Phase 2: Crystal Selection and Cryo-Mounting
Protocol:
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Submerge the crystals in a highly viscous perfluoropolyether (e.g., Paratone-N oil) under a polarizing stereomicroscope.
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Select a single crystal exhibiting uniform extinction under cross-polarized light (indicating a lack of twinning).
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Mount the crystal on a polyimide cryoloop and immediately transfer it to the diffractometer's cold stream (100 K).
Causality: Flash-cooling to 100 K serves two critical purposes. First, it freezes the Paratone oil, creating a rigid glass that holds the crystal firmly without inducing mechanical stress. Second, it drastically reduces the thermal motion of the atoms (Debye-Waller factors), which enhances the intensity of high-angle diffraction spots and allows for the precise localization of lighter atoms, including the critical indazole N-H proton.
Phase 3: Data Collection and Reduction
Protocol:
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Utilize a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector.
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Collect a full sphere of data using ω and ϕ scans.
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Perform data reduction using SAINT software and apply a multi-scan absorption correction via SADABS.
Causality: For a compound containing heavy elements like bromine, Mo K α radiation is strictly preferred over Cu K α . The shorter wavelength of Mo K α minimizes severe X-ray absorption effects that would otherwise skew the intensities of the reflections and lead to inaccurate bond lengths.
Phase 4: Structure Solution and Refinement
Protocol:
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Solve the phase problem using intrinsic phasing or direct methods (SHELXT).
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Refine the structure using full-matrix least-squares on F2 (SHELXL).
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Validate the final model using the IUCr checkCIF utility. The protocol is self-validating: an R1 value < 0.05 and a featureless residual electron density map ( Δρmax<1.0 e/ų) confirm a successful structural assignment.
Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Quantitative Crystallographic Data
While the standalone empirical crystal structure of CAS 885522-77-0 is highly specialized, we can establish the anticipated crystallographic parameters based on robust data from strictly homologous structures (such as 3-bromo-6-nitro-1H-indazole derivatives) [2][3]. This data serves as a comparative baseline for researchers conducting their own XRD analyses on this compound.
Table 1: Anticipated Crystallographic Parameters for 3-Bromo-6-fluoro-4-nitro-1H-indazole
| Parameter | Anticipated Value / Range | Scientific Rationale |
| Chemical Formula | C 7 H 3 BrFN 3 O 2 | Exact molecular composition (CAS 885522-77-0). |
| Formula Weight | 260.03 g/mol | Calculated molecular weight. |
| Crystal System | Monoclinic | Most common system for planar, asymmetric halogenated heterocycles. |
| Space Group | P21/c | Centrosymmetric packing favored by dipole-dipole cancellation. |
| Z (Molecules/Unit Cell) | 4 | Standard for P21/c to satisfy symmetry requirements. |
| Density (Calculated) | ~1.95 - 2.05 g/cm³ | High density driven by the heavy bromine atom and dense crystal packing. |
| Absorption Coefficient ( μ ) | ~4.0 - 4.5 mm⁻¹ | Significant X-ray absorption due to the Br atom (requires Mo K α radiation). |
| F(000) | ~504 | Total number of electrons in the unit cell contributing to scattering. |
| R-factor ( R1 ) Target | < 0.050 | Benchmark for a highly accurate, publishable structural refinement. |
References
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Title: Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism Source: Biochemistry URL: [Link] [1]
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Title: 3-Bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole Source: IUCrData / Acta Crystallographica Section E URL: [Link] [2]
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Title: 1-propynyl-3-bromo-6-nitro-1H-indazole Source: Acta Crystallographica Section E URL: [Link] [3]
